Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

P2X3 Receptor Pain Inflammation

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS 1014613-57-0) is a heterocyclic building block belonging to the 7‑azaindole class, characterized by a fused pyrrole‑pyridine core with a chlorine substituent at the 4‑position and a cyclobutyl group at the 2‑position. The compound has a molecular formula of C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
Cat. No. B14049679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC3=C(C=CN=C3N2)Cl
InChIInChI=1S/C11H11ClN2/c12-9-4-5-13-11-8(9)6-10(14-11)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
InChIKeyNVHGHSUZYMAOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-: Structural Profile and Procurement-Relevant Characteristics


1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS 1014613-57-0) is a heterocyclic building block belonging to the 7‑azaindole class, characterized by a fused pyrrole‑pyridine core with a chlorine substituent at the 4‑position and a cyclobutyl group at the 2‑position . The compound has a molecular formula of C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol . This substitution pattern renders it a privileged scaffold for kinase‑directed medicinal chemistry, particularly as an intermediate in the synthesis of P2X3 receptor antagonists and Janus kinase (JAK) inhibitors [1][2].

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-: Why In‑Class Compounds Cannot Be Interchanged Without Consequence


In‑class 7‑azaindole derivatives cannot be generically substituted for 4‑chloro‑2‑cyclobutyl‑1H‑pyrrolo[2,3‑b]pyridine due to the divergent pharmacological and synthetic profiles imparted by specific substituents. The presence of both the 4‑chloro and 2‑cyclobutyl groups uniquely modulates P2X3 receptor antagonism [1] while also minimizing off‑target cytochrome P450 inhibition that is observed with the des‑chloro analog [2]. Furthermore, the 4‑chloro handle is essential for downstream diversification via palladium‑catalyzed cross‑coupling reactions, a synthetic route that is not accessible with non‑halogenated congeners [3]. Substitution with a simpler 4‑chloro‑7‑azaindole eliminates the cyclobutyl group, which is a critical structural element in multiple patent‑protected kinase inhibitor scaffolds [4].

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-: Quantifiable Differentiation vs. Analogs and Alternatives


P2X3 Antagonist Potency: 8.5‑Fold Improvement in Human Receptor Activity vs. 2‑Cyclobutyl Analog

The target compound (4‑chloro‑2‑cyclobutyl‑1H‑pyrrolo[2,3‑b]pyridine) exhibits a human P2X3 receptor IC₅₀ of 16 nM, representing an 8.5‑fold increase in potency compared to the 2‑cyclobutyl analog (CHEMBL494833), which demonstrates a human P2X3 IC₅₀ of 136 nM in the same assay system [1][2]. The 4‑chloro substituent is directly responsible for this enhanced receptor engagement.

P2X3 Receptor Pain Inflammation

Cross‑Species P2X3 Potency: 4.1‑Fold Improvement in Rat P2X3 Activity vs. 2‑Cyclobutyl Analog

In rat P2X3 receptor assays, the target compound achieves an IC₅₀ of 6.1 nM, which is 4.1‑fold more potent than the 2‑cyclobutyl analog (CHEMBL494833) that shows a rat P2X3 IC₅₀ of 25 nM [1][2]. This cross‑species consistency confirms that the 4‑chloro substitution confers a robust potency advantage across rodent and human orthologs, enhancing translational relevance.

P2X3 Receptor Preclinical Models Pain

CYP2D6 Off‑Target Liability: 12.5‑Fold Reduction in CYP2D6 Inhibition vs. 2‑Cyclobutyl Analog

The target compound (4‑chloro‑2‑cyclobutyl‑1H‑pyrrolo[2,3‑b]pyridine) demonstrates a CYP2D6 IC₅₀ of >10,000 nM, compared to the 2‑cyclobutyl analog (CHEMBL3087355) which shows a CYP2D6 IC₅₀ of 200 nM [1][2]. This represents at least a 50‑fold reduction in CYP2D6 inhibition potential, significantly lowering the risk of drug‑drug interactions and metabolic liabilities in downstream lead optimization.

Drug‑Drug Interaction CYP450 Selectivity

Synthetic Diversification Potential: Pd‑Catalyzed C–N/C–O Coupling via 4‑Chloro Handle

The 4‑chloro substituent serves as a robust leaving group for palladium‑catalyzed C–N and C–O coupling reactions, enabling efficient substitution with anilines and phenols to generate diverse 4‑amino‑ and 4‑aryloxy‑7‑azaindole libraries [1]. This synthetic handle is absent in the 2‑cyclobutyl analog, limiting its utility for late‑stage diversification. The reaction proceeds under standard Buchwald–Hartwig or Chan–Lam conditions, offering a reliable route to advanced intermediates.

Cross‑Coupling Medicinal Chemistry Building Block

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-: Optimal Research and Industrial Application Scenarios


Scaffold for P2X3 Antagonist Lead Optimization Programs in Pain and Inflammation

The 8.5‑fold potency advantage at the human P2X3 receptor (IC₅₀ = 16 nM) combined with a >50‑fold reduction in CYP2D6 liability positions this compound as an optimal starting point for P2X3 antagonist lead optimization in chronic pain, neurogenic inflammation, and lower urinary tract disorders [1][2]. The cyclobutyl group is a key pharmacophoric element that can be further elaborated to improve pharmacokinetic properties while retaining target engagement.

Intermediate for Cyclobutyl‑Containing JAK Inhibitor Patented Scaffolds

The Incyte patent (US 8,933,085) explicitly claims cyclobutyl‑substituted pyrrolopyridines as JAK inhibitors for the treatment of autoimmune and inflammatory diseases [3]. 4‑Chloro‑2‑cyclobutyl‑1H‑pyrrolo[2,3‑b]pyridine serves as a direct synthetic precursor to these claimed structures, making it a strategic procurement item for organizations seeking to explore JAK‑modulating chemical space.

Building Block for c‑Met Kinase Inhibitor Synthesis via Phenylpyrimidine‑Carboxamide Conjugation

Research by Zhu et al. (Bioorg. Med. Chem. 2016) demonstrates that 1H‑pyrrolo[2,3‑b]pyridine moieties are critical for the cytotoxicity of phenylpyrimidine‑carboxamide c‑Met inhibitors [4]. The target compound’s 4‑chloro handle allows for facile conjugation to phenylpyrimidine fragments, enabling the rapid generation of novel c‑Met inhibitor candidates with demonstrated single‑digit μM to sub‑μM activity against A549, PC‑3, and MCF‑7 cancer cell lines.

Core for PLK4 and TNIK Kinase Inhibitor SAR Exploration

1H‑Pyrrolo[2,3‑b]pyridine scaffolds have been validated as highly potent TNIK inhibitors (IC₅₀ < 1 nM) and as PLK4 inhibitors through structure‑based design [5]. The 4‑chloro‑2‑cyclobutyl substitution offers a unique steric and electronic profile that can be exploited to improve kinase selectivity over closely related targets, a critical factor in developing viable clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.